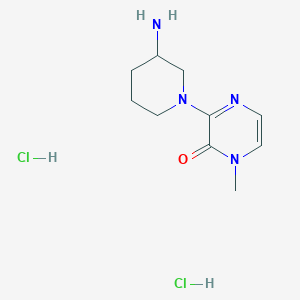![molecular formula C10H11N3O2 B13275440 4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B13275440.png)
4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the but-3-yn-2-ylamino group and the carboxylic acid functionality. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the amino or carboxylic acid positions.
Scientific Research Applications
4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid
- 4-[(But-2-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid
- 4-[(But-3-yn-2-yl)amino]-2-ethylpyrimidine-5-carboxylic acid
Uniqueness
4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid is unique due to the specific positioning of the but-3-yn-2-ylamino group and the methyl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(but-3-yn-2-ylamino)-2-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-4-6(2)12-9-8(10(14)15)5-11-7(3)13-9/h1,5-6H,2-3H3,(H,14,15)(H,11,12,13) |
InChI Key |
NBAUBCNBEBCSFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC(C)C#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



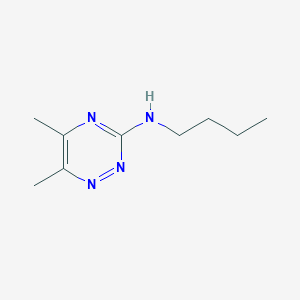
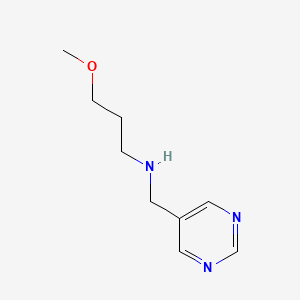
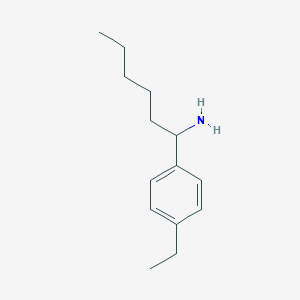
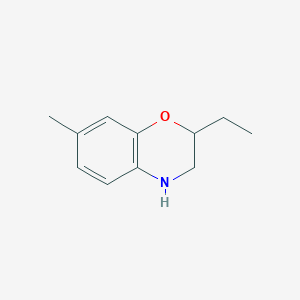
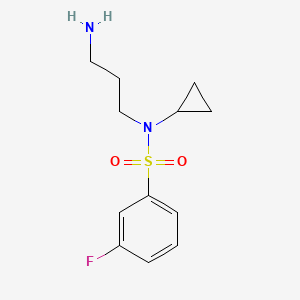
![3-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13275392.png)
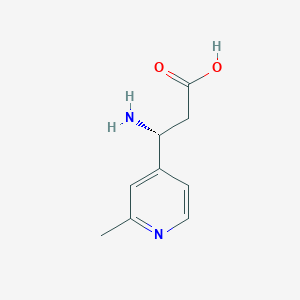
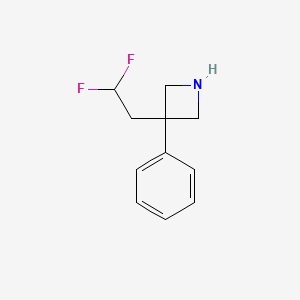

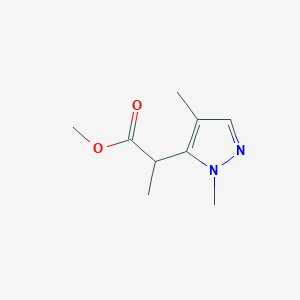
![6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid](/img/structure/B13275432.png)
amine](/img/structure/B13275433.png)
